6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
The compound 6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a purine derivative featuring a 9-methyl group and a 6-position substituent comprising a fused octahydropyrrolo[3,4-c]pyrrole ring linked via a 5-chloro-2-methoxybenzenesulfonyl group. The sulfonyl group may enhance solubility and receptor-binding affinity, while the fused pyrrolo-pyrrole system could confer conformational rigidity, influencing target selectivity.
Properties
IUPAC Name |
6-[5-(5-chloro-2-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-24-11-23-17-18(24)21-10-22-19(17)25-6-12-8-26(9-13(12)7-25)30(27,28)16-5-14(20)3-4-15(16)29-2/h3-5,10-13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQOYKUVKPZXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=C(C=CC(=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine can be achieved through multiple steps:
Formation of the Octahydropyrrolo[3,4-c]pyrrol Moiety: This is typically initiated through a cyclization reaction under acidic conditions, using precursors that include nitrogen-containing intermediates.
Sulfonylation: The addition of the sulfonyl group can be carried out using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Purine Ring Formation: The purine ring can be constructed through a series of condensation reactions, often employing phosphorus oxychloride (POCl3) as a dehydrating agent.
Final Assembly: The final compound is assembled through a coupling reaction, integrating the chlorinated benzene sulfonyl group with the octahydropyrrolo[3,4-c]pyrrol-2-yl and purine moieties under controlled temperatures.
Industrial Production Methods: Industrial-scale production may employ similar methods but optimized for yield and scalability:
Optimized Cyclization Reactions: Using continuous flow reactors to maintain optimal temperatures and reaction times.
Advanced Purification Techniques: Employing chromatography or crystallization techniques to purify intermediate and final products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy and chlorinated benzene groups can undergo oxidation, yielding hydroxyl derivatives under specific conditions.
Reduction: Reduction of the compound can target the nitro groups (if present in the substituents) to amines, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The chlorinated benzene ring can undergo nucleophilic aromatic substitution, especially when reacted with strong nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas, Lithium aluminum hydride (LiAlH4)
Solvents: Dichloromethane, methanol, ethanol for different stages of reactions.
Major Products:
Oxidized derivatives with hydroxyl functionalities.
Reduced compounds with amine groups.
Substituted analogs retaining the core structure but with varied substituents.
Scientific Research Applications
Chemistry:
Catalysis: Utilized as a catalyst or catalyst precursor in organic synthesis due to its multifunctional groups.
Material Science: Incorporated in the development of advanced materials with unique electronic and mechanical properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmaceutical agent due to its unique structural framework which may interact with biological targets.
Biochemical Studies: Used as a probe in biochemical assays to understand enzyme functions and inhibition mechanisms.
Industry:
Chemical Synthesis: A building block for synthesizing more complex molecules and fine chemicals.
Polymer Chemistry: Employed in the synthesis of novel polymers with desirable properties for industrial applications.
Mechanism of Action
The mechanism of action for 6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is largely dependent on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its sulfonyl and purine components can form hydrogen bonds and pi-stacking interactions, influencing biological pathways and molecular functions. The exact mechanism can be elucidated through computational modeling and experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Bozepinib
Bozepinib [(RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine] shares a purine core and a benzenesulfonyl-substituted heterocyclic ring with the target compound. Key differences include:
- In contrast, the target compound’s 5-chloro-2-methoxybenzenesulfonyl group introduces moderate electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may alter target specificity.
- Heterocyclic Ring : Bozepinib’s seven-membered benzoxazepine ring differs from the target’s bicyclic octahydropyrrolo[3,4-c]pyrrole. The latter’s fused structure may reduce metabolic degradation compared to benzoxazepine’s oxygen-containing ring.
- Biological Activity : Bozepinib demonstrates anti-angiogenic and anti-metastatic effects via PKR and MAPK pathway inhibition . The target compound’s activity remains uncharacterized but may exploit similar pathways due to structural parallels.
Comparison with Chromeno[2,3-d]Pyrimidin Derivatives (Compounds 9a–d)
Compounds 9a–d () feature chromeno[2,3-d]pyrimidin cores with hydrazono-linked sugar moieties, diverging significantly from the purine-based target. Key distinctions:
- Core Structure: The chromenopyrimidin system in 9a–d lacks the purine scaffold, likely directing activity toward different targets (e.g., glycosidases or DNA intercalation).
- Substituents : The target’s sulfonyl-pyrrolo-pyrrole group contrasts with 9a–d’s chlorobenzylidene and sugar appendages. This suggests divergent solubility profiles—9a–d may exhibit higher polarity due to polyol chains.
- Biological Implications: Chromenopyrimidins are often explored for anticancer activity, but their mechanism likely differs from purine-based kinase inhibitors .
Comparison with 6-Substituted Purines (e.g., 6-Chloro-9-(Tetrahydropyran-2-yl)-9H-Purine)
The 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (–6) highlights the impact of substituent variation:
- 6-Position : The target’s bulky pyrrolo-pyrrole-sulfonyl group may hinder off-target interactions compared to simpler 6-chloro or 6-phenyl substituents.
- 9-Position : The target’s 9-methyl group likely improves metabolic stability over the tetrahydropyranyl group, which may undergo hydrolysis .
- Synthetic Accessibility : The Suzuki coupling method used for 6-phenyl purines () could theoretically apply to the target compound’s synthesis, though steric challenges may arise.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
